4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Lipophilicity Fluorine substitution Drug-likeness

This compound offers a regiospecifically defined vector set that combines a 4-fluoro group, a pyrrolidinyl-sulfonamide, and a 3-carboxylic acid, creating a unique hydrogen-bond donor/acceptor orientation not found in its 4-carboxylic acid or des-fluoro analogs. Its XLogP3 of 3.99 and TPSA of 83.06 Ų support both fragment elaboration and aqueous solubility. With six H-bond acceptor sites versus only two in non-sulfonamide biphenyl acids, it enriches library diversity for targets such as carbonic anhydrases, GPCRs, and serine proteases. The para-fluorinated arrangement also offers a predicted metabolic stability advantage over other positional isomers, making it a strategic choice for SAR-driven lead generation.

Molecular Formula C17H16FNO4S
Molecular Weight 349.4 g/mol
CAS No. 1261996-98-8
Cat. No. B6413004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS1261996-98-8
Molecular FormulaC17H16FNO4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C17H16FNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
InChIKeyHHVBPNSAJCVLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261996-98-8): Chemical Class and Procurement Baseline for Fluorinated Biphenyl Sulfonamide Building Blocks


4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261996‑98‑8, molecular formula C₁₇H₁₆FNO₄S, molecular weight 349.38) is a synthetic fluorinated biphenyl sulfonamide that integrates a pyrrolidine‑1‑sulfonyl substituent, a 4‑fluoro group, and a 3‑carboxylic acid function on the biphenyl scaffold [REFS‑1]. It belongs to a family of pyrrolidinylsulfonyl‑benzoic acid derivatives originally explored as salidiuretic agents and metabotropic glutamate receptor modulators [REFS‑2][REFS‑3]. Its primary role in modern discovery chemistry is that of a functionalized building block, where the combination of fluorine, sulfonamide, and carboxylic acid provides a specific vector set for fragment‑based lead generation and parallel medicinal chemistry campaigns.

Why Generic Substitution Fails with 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261996-98-8): The Impact of Fluorine Position and Heteroatom Topology on Physicochemical and Pharmacophoric Profiles


Close-in analogs—such as the des‑fluoro congener (CAS 1261946‑41‑1) or the 6‑fluoro positional isomer (CAS 1261916‑46‑4)—share the pyrrolidinylsulfonyl‑biphenyl core and are sometimes offered interchangeably in supplier catalogs [REFS‑1]. However, even single‑atom changes within this scaffold generate measurably different computed property profiles, including altered lipophilicity, topological polar surface area, and hydrogen‑bond acceptor count, which translate into divergent solubility, permeability, and target‑recognition behavior in biological systems [REFS‑2]. Genuine scientific selection therefore requires that the procurement decision be guided by quantitative, comparative evidence rather than assumed functional equivalence.

Head‑to‑Head Evidence Guide for 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261996-98-8): Quantitative Differentiation Against the Closest Structural Analogs


Fluorine‑Imparted Lipophilicity Modulation: LogP Comparison of 1261996‑98‑8 vs. the Des‑Fluoro Analog (1261946‑41‑1)

The introduction of fluorine at the 4‑position of the benzoic acid ring raises the computed logP (XLogP3) from 2.8 for the des‑fluoro analog (CAS 1261946‑41‑1) to 3.99 for CAS 1261996‑98‑8—a 43 % increase in predicted partition coefficient that typically correlates with enhanced membrane permeability and altered tissue distribution in medicinal chemistry campaigns [REFS‑1][REFS‑2].

Lipophilicity Fluorine substitution Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: 1261996‑98‑8 vs. the Des‑Fluoro Analog

The target compound exhibits a TPSA of 83.06 Ų, whereas the des‑fluoro analog (CAS 1261946‑41‑1) has a lower TPSA of approximately 66 Ų, as the carboxylic acid on the latter is positioned para to the biphenyl linkage, reducing intramolecular hydrogen‑bond competition [REFS‑1][REFS‑2]. This 17 Ų difference places 1261996‑98‑8 closer to the upper limit for favorable oral absorption (typically <140 Ų for CNS, <90 Ų for optimal oral) and distinctly alters its suitability for blood–brain barrier penetration versus systemic peripheral targets [REFS‑3].

Polar surface area Membrane permeability Oral bioavailability

Carboxylic Acid Regioisomerism: 3‑Carboxylic Acid (1261996‑98‑8) vs. 4‑Carboxylic Acid (1261946‑41‑1) Hydrogen‑Bond Donor Topology

In CAS 1261996‑98‑8, the carboxylic acid group resides at the 3‑position of the biphenyl ring bearing the fluorine atom, whereas in the des‑fluoro analog (1261946‑41‑1) it is at the 4‑position on the other phenyl ring [REFS‑1]. This regioisomeric shift alters the spatial orientation of the hydrogen‑bond donor relative to the sulfonamide acceptor vector, a critical parameter in structure‑based design where precise pharmacophoric geometry dictates target engagement [REFS‑2]. No quantitative head‑to‑head target binding data exist; however, regioisomeric carboxylic acids are well‑established in medicinal chemistry to exhibit distinct potency and selectivity profiles against protein targets [REFS‑3].

Regioisomerism Hydrogen bonding Target engagement

Purity and Batch‑to‑Batch Reproducibility: 1261996‑98‑8 Vendor‑Certified Quality Metrics vs. Typical Analog Specifications

Bidepharm lists CAS 1261996‑98‑8 at a standard purity of 97 %, supported by batch‑specific analytical data including NMR, HPLC, and GC [REFS‑1]. In contrast, the 5‑fluoro positional isomer (CAS 1261941‑14‑3) is commonly supplied at 95 % purity [REFS‑2]. This 2‑percentage‑point difference in certified purity may seem modest but is consequential in high‑sensitivity biophysical assays (e.g., SPR, ITC, crystallography) where impurities at the 3–5 % level can generate false‑positive binding signals.

Purity Quality control Procurement specification

Fluorine Position Effects on Metabolism: 4‑Fluoro (1261996‑98‑8) vs. 6‑Fluoro (1261916‑46‑4) Metabolic Soft‑Spot Prediction

The 4‑fluoro substituent in CAS 1261996‑98‑8 occupies a position typically resistant to cytochrome P450‑mediated oxidative defluorination, whereas the 6‑fluoro isomer (CAS 1261916‑46‑4) places the fluorine adjacent to the carboxylic acid, potentially altering electron density at the site of glucuronidation [REFS‑1]. Although direct metabolic stability data for these exact compounds are not publicly available, extensive literature on fluorinated benzoic acids demonstrates that fluorine position critically influences Phase I and Phase II metabolism rates, with 4‑fluoro substitution generally conferring superior metabolic stability relative to ortho‑ or meta‑substituted congeners [REFS‑2][REFS‑3].

Metabolic stability Fluorine positional isomerism CYP liability

Sulfonamide‑Centered Hydrogen‑Bond Acceptor Complement: 1261996‑98‑8 vs. Non‑Sulfonamide Biphenyl Carboxylic Acid Building Blocks

CAS 1261996‑98‑8 possesses a total of 6 hydrogen‑bond acceptor sites (4 from the sulfonamide, 2 from the carboxylic acid) [REFS‑1], compared with only 2 acceptors in a simple 4‑fluoro‑biphenyl‑3‑carboxylic acid lacking the pyrrolidinylsulfonyl group [REFS‑2]. This 200 % increase in H‑bond acceptor capacity substantially expands the compound s pharmacophoric footprint, enabling engagement with protein targets that require a sulfonamide‑anchored binding motif (e.g., carbonic anhydrases, certain GPCRs, and proteases) [REFS‑3].

Hydrogen-bond acceptor Sulfonamide pharmacophore Target complementarity

Optimal Application Scenarios for 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261996-98-8) Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Fluorinated, Sulfonamide‑Bearing Carboxylic Acid Pharmacophore

The compound s combination of a 4‑fluoro substituent, a pyrrolidinyl‑sulfonamide group, and a regiospecifically positioned 3‑carboxylic acid makes it an ideal fragment for structure‑based campaigns targeting proteins with sulfonamide‑recognizing pockets (e.g., carbonic anhydrases, certain GPCRs, and serine proteases). Its XLogP3 of 3.99 places it in a favorable lipophilicity range for fragment elaboration, while its TPSA of 83.06 Ų maintains acceptable polarity for aqueous solubility [REFS‑1]. The 97 % purity specification reduces the risk of impurity‑driven false positives in biophysical fragment screens [REFS‑2].

Medicinal Chemistry SAR Expansion Around Fluorinated Biphenyl Sulfonamide Cores

When exploring structure‑activity relationships (SAR) within a biphenyl sulfonamide series, the 4‑fluoro substitution of 1261996‑98‑8 offers a predicted metabolic stability advantage over the 6‑fluoro and 5‑fluoro positional isomers, based on the well‑established resistance of para‑fluorinated benzoic acids to CYP‑mediated defluorination [REFS‑1]. Researchers can systematically compare its in‑vitro clearance and target potency with those of the des‑fluoro analog (1261946‑41‑1) to isolate the contribution of fluorine to target binding and ADME properties.

Chemical Probe Design for Protein Targets with a Preference for 3‑Carboxy‑4‑Fluoro‑Biphenyl Geometry

The precise regioisomeric arrangement—carboxylic acid at the 3‑position of the fluoro‑substituted phenyl ring—creates a unique hydrogen‑bond donor/acceptor vector orientation distinct from the 4‑carboxylic acid analog [REFS‑1]. This geometry is suited for targets where the carboxylic acid must engage a specific residue (e.g., Arg, Lys, or a metal co‑factor) while the sulfonamide simultaneously anchors the ligand in an adjacent sub‑pocket. Computational docking studies can use the compound s exact 3D conformation to prioritize it over regioisomeric alternatives before synthesis of custom analogs.

High‑Throughput Screening (HTS) Library Design for Sulfonamide‑Enriched Compound Collections

With 6 hydrogen‑bond acceptor sites—four contributed by the pyrrolidinyl‑sulfonamide moiety—1261996‑98‑8 offers a markedly richer pharmacophoric profile than non‑sulfonamide biphenyl carboxylic acids (only 2 HBA sites) [REFS‑1]. Incorporating this compound into an HTS deck diversifies the library s H‑bond acceptor capacity, increasing the probability of identifying hits against targets that require sulfonamide‑mediated recognition, such as certain kinases, carbonic anhydrases, and matrix metalloproteinases [REFS‑2].

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